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For Researchers, Scientists, and Drug Development Professionals
Abstract

(4-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS No: 19785-39-8) is a pivotal heterocyclic building
block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement,
featuring a reactive methylene group adjacent to a thiazole ring, confers a versatile reactivity
profile that is highly sought after for the construction of complex molecular architectures. The
thiazole nucleus is a prominent scaffold in numerous FDA-approved drugs and biologically
active compounds, valued for its ability to engage in hydrogen bonding and its metabolic
stability.[1][2] This guide provides a comprehensive technical overview of the chemical
properties, synthesis, reactivity, and applications of (4-Methyl-1,3-thiazol-2-yl)acetonitrile. It
is designed to serve as a key resource for researchers leveraging this intermediate in drug
discovery programs and the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic Profile

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is characterized by its distinct combination of a nitrile
functional group and a substituted thiazole heterocycle. This structure dictates its physical
properties and reactivity.
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Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing a baseline for
its handling and use in synthetic applications.[3][4]

Property Value Reference
CAS Number 19785-39-8 [3]
Molecular Formula CeHeN2S [3114]

Molar Mass 138.19 g/mol [3]

Density 1.205 g/cm3 [3]

Boiling Point 82°C [3]

Flash Point 107.2 °C [3]
Refractive Index 1.559 [3]

XlogP (Predicted) 1.0 [4]

InChi Key XSRRCOBFMZWKJR- )

UHFFFAOYSA-N

Spectroscopic Signature

The structural features of (4-Methyl-1,3-thiazol-2-yl)acetonitrile give rise to a distinct
spectroscopic fingerprint, which is essential for reaction monitoring and quality control. While
full spectra should be run for confirmation, the expected characteristics are as follows.[5]
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Technique Expected Features

- A singlet for the methyl protons (-CHs) around
0 2.3-2.5 ppm. - A singlet for the methylene

1H NMR protons (-CH2CN) around 6 4.0-4.2 ppm. - A
singlet for the thiazole ring proton (C5-H) around
0 7.0-7.2 ppm.

- Resonances for the methyl carbon, methylene

carbon, and the nitrile carbon. - Three distinct
13C NMR _ _ _

signals for the thiazole ring carbons (C2, C4,

C5).

- A sharp, strong absorption band for the nitrile
(C=N) stretch, typically around 2240-2260 cm~1,
- C-H stretching and bending vibrations for the
'R Spectroscopy methyl and methylene groups. - Characteristic
C=N and C=C stretching vibrations from the

thiazole ring.

M Spect . - Amolecular ion peak (M+) corresponding to
ass Spectrometr
P Y the molecular weight of 138.19.

Synthesis and Manufacturing Pathways

The synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is most commonly achieved via the
Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to chloroacetone and 2-
cyanoethanethioamide as key starting materials. This approach leverages the classic Hantzsch
synthesis pathway.
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Fig 1. Retrosynthetic approach to the target molecule.

Standard Laboratory Protocol: Hantzsch Synthesis

This protocol describes a standard procedure for the synthesis of the title compound. The
causality behind the choice of reagents and conditions is critical for success. The reaction
proceeds via nucleophilic attack of the thioamide sulfur on the a-haloketone, followed by
cyclization and dehydration.

Step-by-Step Methodology:

o Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in a suitable polar solvent such as
ethanol or isopropanol. The choice of a protic solvent facilitates the dissolution of the
thioamide and the subsequent proton transfer steps in the mechanism.

« Initiation of Reaction: To the stirred solution, add chloroacetone (1.05 eq) dropwise at room
temperature. A slight excess of the a-haloketone is used to ensure complete consumption of
the thioamide.

» Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the
progress using Thin Layer Chromatography (TLC). The cyclization and subsequent
dehydration to form the aromatic thiazole ring are driven by heat.
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e Work-up and Isolation: Upon completion, cool the mixture to room temperature and
neutralize it with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
This step quenches any remaining acidic byproducts.

o Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or
dichloromethane (3x volumes).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure. The resulting crude product can be purified
by column chromatography on silica gel or by recrystallization to yield the pure (4-Methyl-
1,3-thiazol-2-yl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of (4-Methyl-1,3-thiazol-2-yl)acetonitrile stems primarily from the
reactivity of the cyanomethyl moiety, which contains an "active methylene" group.

Reactivity of the Active Methylene Group

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both
the adjacent nitrile group and the thiazole ring. This allows for easy deprotonation by a mild
base to form a stabilized carbanion.[6] This carbanion is a potent nucleophile, serving as a
cornerstone for C-C bond formation.

Activation and Reaction

)W) Stalzmﬁitieg;r::;nion Nucleophilic Attack ,{ Alkylated/Aldol Product '

Base (e.g., NaH, EtO") G4—Methyl—1,3—Ihiazol—z—yl)acetonitrile

Electrophile (E*)
(e.g., R-X, Aldehyde)
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Fig 2. Activation of the methylene group for C-C bond formation.
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This reactivity has been extensively utilized for the synthesis of a variety of functionally
substituted and condensed azoles.[6] For instance, the carbanion can react with:

» Alkyl halides: To introduce alkyl chains.
o Aldehydes and Ketones: In aldol-type condensation reactions.

« |sothiocyanates: To form intermediates for further heterocyclization.[7]

Applications in Medicinal Chemistry

The thiazole ring is a bioisostere for various functional groups and is a key component in many
pharmaceuticals. (4-Methyl-1,3-thiazol-2-yl)acetonitrile serves as a crucial starting material
for accessing complex thiazole derivatives with potential therapeutic applications, including
anticonvulsant and anticancer agents.[1][8] Its derivatives are frequently used in the synthesis
of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other high-value
biological targets. The ability to easily functionalize the side chain allows for the rapid
generation of compound libraries for structure-activity relationship (SAR) studies.

Safety, Handling, and Toxicology

Proper handling of (4-Methyl-1,3-thiazol-2-yl)acetonitrile is essential in a laboratory setting.
While specific toxicological data for this exact compound is limited, data from structurally
related nitriles and thiazoles should be used to inform safety protocols.[9][10]
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Hazard Category Precautionary Measures and Information

Harmful if swallowed, inhaled, or in contact with
PO skin.[10] Wear appropriate personal protective
cute Toxicity ) ] ]
equipment (PPE), including gloves, lab coat,

and safety glasses.[9]

Use in a well-ventilated area or a chemical fume
Handling hood to avoid inhalation of vapors.[11][12] Avoid

contact with skin and eyes.[9]

The compound is combustible. Keep away from
Fire and Explosion heat, sparks, and open flames.[13] Use non-

sparking tools.[12]

Store in a cool, dry, well-ventilated place in a
Storage ) ]
tightly sealed container.[9]

Eyes: Immediately flush with plenty of water for
at least 15 minutes. Skin: Wash off with soap
] ) and plenty of water. Inhalation: Move person
First Aid ) ) ) ) )
into fresh air. Ingestion: Rinse mouth with water.

Seek medical attention in all cases of exposure.

[9]

Conclusion

(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a versatile and valuable reagent for the modern
synthetic chemist. Its straightforward synthesis, well-defined spectroscopic properties, and,
most importantly, the tunable reactivity of its active methylene group make it an ideal starting
point for the elaboration of complex, biologically active molecules. A thorough understanding of
its properties, reactivity, and handling requirements enables researchers to safely and
effectively harness its synthetic potential in the pursuit of new therapeutics and functional
materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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